molecular formula C11H20O4S2 B14300281 2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane CAS No. 116414-69-8

2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane

Cat. No.: B14300281
CAS No.: 116414-69-8
M. Wt: 280.4 g/mol
InChI Key: XLMJZLRGHNHBTF-UHFFFAOYSA-N
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Description

2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane is a chemical compound known for its unique structure and potential applications in various fields. This compound features a spirocyclic framework with multiple ether and sulfanyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane typically involves multi-step organic reactions. One common method includes the reaction of a suitable diol with ethylthiol in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form simpler derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl groups, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles like thiolates

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Simplified spirocyclic compounds

    Substitution: Various substituted derivatives

Scientific Research Applications

2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane involves its interaction with molecular targets through its sulfanyl and ether groups. These interactions can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Bis[(methylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane
  • 2,7-Bis[(propylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane

Uniqueness

2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[44]nonane stands out due to its specific ethylsulfanyl groups, which impart unique chemical and physical properties

Properties

CAS No.

116414-69-8

Molecular Formula

C11H20O4S2

Molecular Weight

280.4 g/mol

IUPAC Name

3,8-bis(ethylsulfanylmethyl)-1,4,6,9-tetraoxaspiro[4.4]nonane

InChI

InChI=1S/C11H20O4S2/c1-3-16-7-9-5-12-11(14-9)13-6-10(15-11)8-17-4-2/h9-10H,3-8H2,1-2H3

InChI Key

XLMJZLRGHNHBTF-UHFFFAOYSA-N

Canonical SMILES

CCSCC1COC2(O1)OCC(O2)CSCC

Origin of Product

United States

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